4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[3-(DIETHYLAMINO)PROPYL]-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of triazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.
Linking the Rings: The triazole and tetrazole rings are then linked through a methylene bridge, which can be achieved using formaldehyde or a similar reagent.
Introduction of the Diethylamino Group: The diethylamino group is introduced through an alkylation reaction using diethylamine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and tetrazole rings, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s triazole and tetrazole rings are known to exhibit biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Medicine
Therapeutic Agents: Due to its potential biological activity, the compound could be explored as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: It may be used in the development of new polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole and tetrazole rings can bind to enzymes or receptors, potentially inhibiting their activity. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(DIMETHYLAMINO)PROPYL]-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[3-(DIETHYLAMINO)PROPYL]-5-[(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of both triazole and tetrazole rings in the same molecule is relatively rare, providing unique chemical and biological properties. The diethylamino group further enhances its solubility and reactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H24N8S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyl]-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H24N8S/c1-3-23(4-2)11-8-12-24-15(18-20-17(24)26)13-25-21-16(19-22-25)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,26) |
InChI Key |
WEPSAQLZMZAUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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